molecular formula C8H13N3O B2855914 N-(sec-butyl)-1H-pyrazole-3-carboxamide CAS No. 1340866-40-1

N-(sec-butyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2855914
CAS No.: 1340866-40-1
M. Wt: 167.212
InChI Key: XMFVSARQDNCXAU-UHFFFAOYSA-N
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Description

N-(sec-butyl)-1H-pyrazole-3-carboxamide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a sec-butyl group attached to the nitrogen atom at position 3 and a carboxamide group at position 3 of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with 1,3-diketones, followed by the introduction of the sec-butyl group and carboxamide functionality. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sec-butyl group or carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyrazole derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(sec-butyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-(tert-butyl)-1H-pyrazole-3-carboxamide
  • N~3~-(iso-butyl)-1H-pyrazole-3-carboxamide
  • N~3~-(n-butyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(sec-butyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to other butyl-substituted pyrazole derivatives

Properties

IUPAC Name

N-butan-2-yl-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-3-6(2)10-8(12)7-4-5-9-11-7/h4-6H,3H2,1-2H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFVSARQDNCXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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